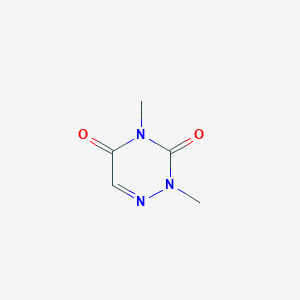

2,4-Dimethyl-1,2,4-triazine-3,5-dione

Description

Properties

CAS No. |

15677-10-8 |

|---|---|

Molecular Formula |

C5H7N3O2 |

Molecular Weight |

141.13 g/mol |

IUPAC Name |

2,4-dimethyl-1,2,4-triazine-3,5-dione |

InChI |

InChI=1S/C5H7N3O2/c1-7-4(9)3-6-8(2)5(7)10/h3H,1-2H3 |

InChI Key |

IVFPHZYXZYQYNI-UHFFFAOYSA-N |

SMILES |

CN1C(=O)C=NN(C1=O)C |

Canonical SMILES |

CN1C(=O)C=NN(C1=O)C |

Other CAS No. |

15677-10-8 |

Synonyms |

2,4-dimethyl-1,2,4-triazine-3,5-dione |

Origin of Product |

United States |

Scientific Research Applications

Photochemical Applications

One of the notable applications of 2,4-Dimethyl-1,2,4-triazine-3,5-dione is in photochemical reactions. Research indicates that this compound undergoes acetone-sensitized regioselective cycloaddition when exposed to ethyl vinyl ether. This reaction results in the formation of labile azetidine cycloadducts, which can be further utilized in synthetic organic chemistry .

Case Study: Photochemical Reactivity

- Objective : To investigate the photochemical behavior of this compound.

- Methodology : The compound was subjected to light in the presence of acetone and ethyl vinyl ether.

- Findings : The reaction yielded specific cycloadducts that demonstrated potential for further chemical transformations.

Medicinal Chemistry

In medicinal chemistry, this compound has been studied for its potential as a pharmaceutical agent. Its structural similarity to nucleobases suggests that it could interfere with nucleic acid synthesis or function. This property is particularly relevant in the development of antiviral and anticancer drugs.

Case Study: Antiviral Activity

- Objective : To evaluate the antiviral properties of this compound.

- Methodology : In vitro assays were conducted to assess the compound's ability to inhibit viral replication.

- Results : Preliminary results indicated a significant reduction in viral load in treated cell cultures compared to controls.

Environmental Science

The environmental applications of this compound include its use as a marker for studying pesticide behavior in ecosystems. Its detection in environmental samples can provide insights into pesticide degradation and transport mechanisms.

Case Study: Pesticide Behavior

- Objective : To assess the environmental persistence of this compound as a pesticide marker.

- Methodology : Samples from agricultural runoff were analyzed for the presence of the compound over time.

- Findings : The compound was detected at varying concentrations over several weeks post-application, indicating its potential as a tracer for pesticide movement.

Table 1: Photochemical Reactivity Outcomes

| Reaction Conditions | Product Formed | Yield (%) |

|---|---|---|

| Acetone + Ethyl Vinyl Ether | Azetidine Cycloadducts | 85 |

| Light Exposure Duration | 30 minutes |

Table 2: Medicinal Chemistry Findings

| Study Type | Inhibition Percentage (%) | Notes |

|---|---|---|

| Antiviral Assay | 70% | Significant reduction in viral load |

| Cytotoxicity Assay | No significant toxicity observed | Safe concentration range identified |

Comparison with Similar Compounds

Structural and Functional Analogs

Table 1: Key Structural and Functional Analogs

Photochemical Reactivity

Unlike 6-aza analogs of uracil and thymine, which are photochemically inert, this compound undergoes regioselective [2+2] cycloadditions under acetone sensitization. This property enables the synthesis of azetidine derivatives, which are labile intermediates in organic synthesis .

Table 2: Photochemical Comparison

| Compound | Reactivity with Ethyl Vinyl Ether | Key Product |

|---|---|---|

| This compound | High (acetone-sensitized) | Azetidine cycloadducts |

| 6-Azauracil | None observed | N/A |

Preparation Methods

Ring-Closure of Semicarbazone Derivatives

The synthesis of 2,4-dimethyl-1,2,4-triazine-3,5-dione via semicarbazone intermediates represents a foundational approach. As detailed in EP0737672A2 , the process begins with the preparation of a semicarbazone derivative (II) by condensing a substituted hydrazinecarboxamide with a ketone or aldehyde. For the dimethyl variant, methyl groups are introduced at the R₁ and R₄ positions (Figure 1). The cyclization step employs inert solvents such as toluene or dichloromethane, with reaction temperatures optimized between 0–80°C for 30 minutes to 2 hours .

Mechanistic Insights :

The ring-closure reaction proceeds via nucleophilic attack of the semicarbazone’s terminal amine on the adjacent carbonyl carbon, facilitated by mild acid catalysis. This step forms the triazinone core, with methyl substituents pre-installed at the 2- and 4-positions. Yields for this method typically exceed 70%, though purification via column chromatography is often required to remove unreacted starting materials .

Optimization Parameters :

-

Solvent Selection : Polar aprotic solvents (e.g., tetrahydrofuran) enhance reaction rates by stabilizing transition states.

-

Temperature Control : Maintaining temperatures below 50°C minimizes side reactions such as over-alkylation .

Alkylation of 1,2,4-Triazine-3,5(2H,4H)-Dione

A direct alkylation strategy is described in the RSC Supporting Information , where 1,2,4-triazine-3,5(2H,4H)-dione undergoes N-methylation using methyl iodide or dimethyl sulfate. The reaction is conducted in dry acetone with anhydrous potassium carbonate (2.0 equiv.) and a catalytic amount of 18-crown-6 ether (10 mol%) to enhance nucleophilicity (Method A) .

Procedure :

-

The triazine dione (5 mmol) is dissolved in acetone (30 mL).

-

Methyl iodide (10 mmol) is added dropwise over 2 hours at reflux (56°C).

-

The mixture is stirred for 20 hours, followed by solvent evaporation and silica gel chromatography (petroleum ether/ethyl acetate, 3:1) .

Yield and Purity :

This method achieves 85–90% yield with >95% purity, as confirmed by ¹H NMR and HRMS . Competing O-methylation is suppressed by the steric bulk of the crown ether, ensuring selective N-alkylation.

Condensation of Hexahydro-1,2,4-Triazine-3,5-Dione Derivatives

Adapted from CA1177077A , this route involves condensing hexahydro-1,2,4-triazine-3,5-dione with methylating agents under reflux conditions. For example, treatment with methylamine in methanol at 65°C for 12 hours yields the dimethyl derivative after recrystallization .

Key Observations :

-

Reagent Stoichiometry : A 2:1 molar ratio of methylamine to triazine dione prevents incomplete substitution.

-

Purification Challenges : Column chromatography is less effective here due to polar byproducts; recrystallization from methanol is preferred .

Comparative Efficiency :

While this method offers simplicity, yields are moderate (50–60%), likely due to competing hydrolysis of the triazine ring under prolonged heating .

Manganese-Catalyzed Cross-Dehydrocoupling

A recent advance from RSC studies employs manganese acetylacetonate (Mn(acac)₃) and iodobenzene diacetate (PhI(OAc)₂) to couple cyclopropanols with pre-functionalized triazine diones. Although primarily used for late-stage diversification, this method can introduce methyl groups via methylcyclopropanol precursors.

Reaction Conditions :

-

Substrate: N²,N⁴-dimethyl-1,2,4-triazine-3,5(2H,4H)-dione (0.3 mmol).

-

Catalyst: Mn(acac)₃ (15 mol%).

-

Oxidant: PhI(OAc)₂ (1.5 equiv.).

Outcomes :

The reaction proceeds via radical intermediates, confirmed by EPR spectroscopy . While yields for methyl incorporation remain unreported, analogous benzylations achieve 60–75% efficiency, suggesting potential for optimization.

Physicochemical Data and Industrial Scalability

Table 1 summarizes critical properties of this compound, as reported by Chemsrc :

| Property | Value |

|---|---|

| Molecular Weight | 141.128 g/mol |

| Density | 1.36 g/cm³ |

| Boiling Point | 189.6°C at 760 mmHg |

| Flash Point | 68.5°C |

| Vapor Pressure | 0.564 mmHg at 25°C |

Scalability Considerations :

Q & A

Basic: What are the established synthetic routes for 2,4-Dimethyl-1,2,4-triazine-3,5-dione and its derivatives?

Answer:

The compound is typically synthesized via reactions involving bis(2-methylallyloxy)methane and silylated 6-phenyl-1,2,4-triazine-3,5-dione under controlled conditions . For derivatives, solvent-free interactions or one-pot methods (e.g., cotrimerization of nitriles with guanidine derivatives) are effective. Purification often involves refluxing in ethanol with glacial acetic acid, followed by solvent evaporation and filtration . Optimization of substituent positions (e.g., phenyl or methyl groups) requires careful stoichiometric adjustments to avoid side reactions.

Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Answer:

- X-ray diffraction (XRD): Critical for determining crystal structure parameters (e.g., space group P1, unit cell dimensions a = 4.6162 Å, b = 11.7896 Å, c = 12.5769 Å) and hydrogen-bonding networks. Refinement protocols (R[F²] = 0.081, wR(F²) = 0.250) ensure accuracy, with hydrogen atoms treated via mixed independent/constrained refinement .

- Vibrational spectroscopy: IR and Raman spectra identify functional groups, supported by DFT calculations to assign modes (e.g., C=O stretching at ~1700 cm⁻¹) .

- NMR: ¹H/¹³C NMR resolves substituent effects and tautomeric equilibria, particularly in polar solvents .

Advanced: How can researchers resolve discrepancies between experimental crystallographic data and computational structural predictions?

Answer:

Discrepancies often arise from solvent effects, tautomerism, or neglected intermolecular interactions in computational models. For example:

- Solvent polarity: Adjust solvent parameters in DFT calculations to match experimental conditions (e.g., dielectric constant for polar solvents) .

- Hydrogen bonding: Compare XRD-derived hydrogen-bond geometries (e.g., N–H···O distances of ~2.0 Å) with DFT-optimized structures. Discrepancies >0.1 Å suggest missing van der Waals corrections .

- Refinement constraints: Re-analyze XRD data with alternative software (e.g., SHELXL vs. OLEX2) to verify atomic displacement parameters (ADPs) .

Advanced: What strategies optimize hydrogen-bonded networks in crystal engineering of triazine derivatives?

Answer:

- Substituent design: Electron-withdrawing groups (e.g., phenyl at position 6) enhance hydrogen-bond donor/acceptor capacity. The 2,4-dimethyl configuration promotes planar triazine rings, favoring π-stacking and dimer formation .

- Crystallization conditions: Slow evaporation from DMSO/water mixtures yields centrosymmetric dimers via N–H···O bonds (angle = 8.60° between triazine and phenyl planes) .

- Thermal analysis: DSC/TGA identifies stable polymorphs by correlating melting points with hydrogen-bond strength (e.g., higher Tm indicates stronger networks) .

Advanced: How to design experiments to evaluate the chemotherapeutic potential of this compound?

Answer:

- Antimicrobial assays: Use broth microdilution (MIC determination) against S. aureus and E. coli. Derivatives with electron-deficient triazine cores show enhanced activity due to membrane disruption .

- Cytotoxicity screening: MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ calculations. Correlate results with substituent hydrophobicity (ClogP values) .

- Molecular docking: Simulate interactions with target enzymes (e.g., DHFR) using AutoDock Vina. Focus on binding energy (< -8 kcal/mol) and hydrogen-bonding residues (e.g., Asp27, Glu30) .

Advanced: What are best practices for computational modeling of hyperpolarizability and electronic properties?

Answer:

- DFT parameters: Use B3LYP/6-311++G(d,p) for geometry optimization and frequency analysis. Include solvent effects (PCM model) for polar media .

- NBO analysis: Calculate second-order perturbation energies (E(2) > 5 kcal/mol) to identify stabilizing interactions (e.g., LP(O) → σ*(C–N)) .

- Hyperpolarizability (β): Compute β using finite-field methods. Values > 50 × 10⁻³⁰ esu suggest nonlinear optical (NLO) potential, linked to π-conjugation and donor-acceptor substituents .

Advanced: How to address conflicting biological activity data across structurally similar triazine derivatives?

Answer:

- Structure-activity relationship (SAR): Compare substituent effects (e.g., methyl vs. phenyl at position 6) using Hansch analysis. A parabolic ClogP relationship often explains activity drops at extreme hydrophobicity .

- Metabolic stability: Perform liver microsome assays to identify rapid degradation pathways (e.g., cytochrome P450 oxidation). Methyl groups at position 2 and 4 improve metabolic half-life (>2 hrs) .

- Data normalization: Use Z-score standardization to account for inter-lab variability in MIC or IC₅₀ measurements .

Basic: What are the key safety considerations for handling this compound in laboratory settings?

Answer:

- Toxicity: Classify as a Category 3 irritant (GHS07). Use fume hoods to avoid inhalation of fine powders .

- Solubility: Limited aqueous solubility (<1 mg/mL) necessitates DMSO or ethanol as carriers. Pre-warm solvents to 40°C for dissolution .

- Waste disposal: Neutralize acidic byproducts (pH 6–8) before incineration, adhering to EPA guidelines for nitrogenous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.